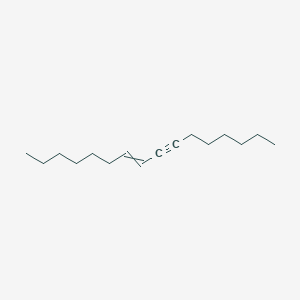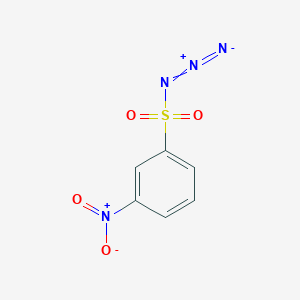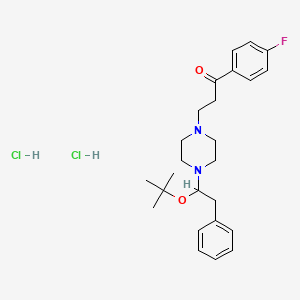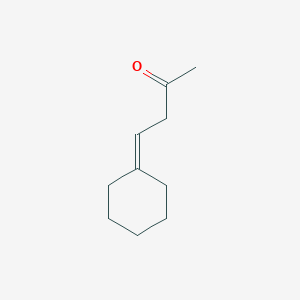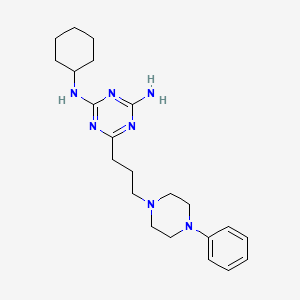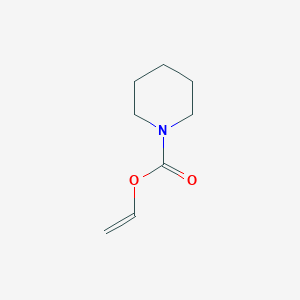![molecular formula C21H24N4O2 B14713520 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide CAS No. 21515-03-7](/img/structure/B14713520.png)
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide typically involves the formation of aziridine rings through cyclization reactions. One common method is the nucleophilic substitution of halides with aziridine precursors under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired aziridine rings without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxaziridines from oxidation, amines from reduction, and various substituted amines from nucleophilic substitution reactions .
科学的研究の応用
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide involves the high reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially leading to biological effects such as antimicrobial activity .
類似化合物との比較
Similar Compounds
2-methylaziridine-1-carboxamide: A simpler compound with similar aziridine ring structure.
4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide: Another compound with similar functional groups and reactivity.
Uniqueness
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is unique due to its dual aziridine rings, which confer high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
21515-03-7 |
|---|---|
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-14-12-24(14)20(26)22-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23-21(27)25-13-15(25)2/h3-10,14-15H,11-13H2,1-2H3,(H,22,26)(H,23,27) |
InChIキー |
HBAVTFLDZROSFF-UHFFFAOYSA-N |
正規SMILES |
CC1CN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CC4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



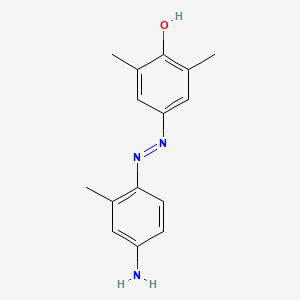
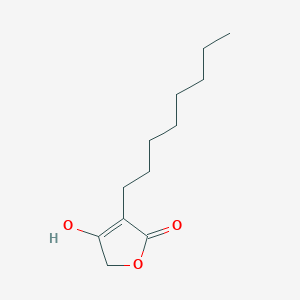
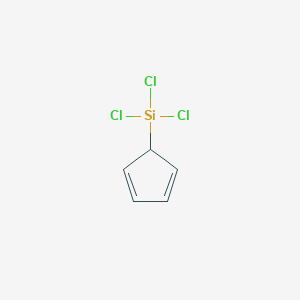

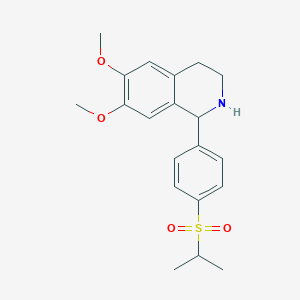
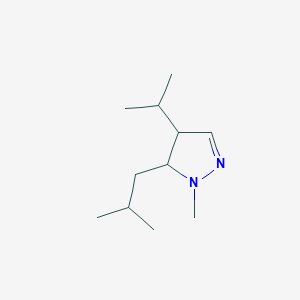
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
